1-(3,5-Dimethoxyphenyl)cyclobutanemethanamine
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Overview
Description
1-(3,5-Dimethoxyphenyl)cyclobutanemethanamine is a research chemical with the molecular formula C13H19NO2 and a molecular weight of 221.30 g/mol. It is characterized by a cyclobutane ring attached to a methanamine group and a 3,5-dimethoxyphenyl group. This compound is of interest in various fields of scientific research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of efficient catalysts and optimized reaction conditions would be critical for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethoxyphenyl)cyclobutanemethanamine can undergo various types of chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
1-(3,5-Dimethoxyphenyl)cyclobutanemethanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethoxyphenyl)cyclobutanemethanamine involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to interact with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Dimethoxyphenyl)-2-propyn-1-ol: Similar in structure but with a propynyl group instead of a cyclobutane ring.
2-(3,5-Dimethoxyphenyl)-2,3-Dihydroquinolin-4(1H)-One: Contains a quinoline ring, offering different biological properties.
Uniqueness
1-(3,5-Dimethoxyphenyl)cyclobutanemethanamine is unique due to its cyclobutane ring, which imparts specific steric and electronic properties that influence its reactivity and interactions with biological targets. This makes it a valuable compound for research in various scientific fields.
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
[1-(3,5-dimethoxyphenyl)cyclobutyl]methanamine |
InChI |
InChI=1S/C13H19NO2/c1-15-11-6-10(7-12(8-11)16-2)13(9-14)4-3-5-13/h6-8H,3-5,9,14H2,1-2H3 |
InChI Key |
IUQNGAHZVWXPPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2(CCC2)CN)OC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.